N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide, commonly known as AP24534, is a small molecule inhibitor of BCR-ABL tyrosine kinase. This drug has shown promising results in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The purpose of
Mécanisme D'action
AP24534 binds to the ATP-binding site of BCR-ABL tyrosine kinase and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are responsible for the growth and survival of BCR-ABL-positive cells. AP24534 has been shown to be effective against BCR-ABL mutants that are resistant to other tyrosine kinase inhibitors, such as imatinib, dasatinib, and nilotinib.
Biochemical and Physiological Effects:
AP24534 has been shown to induce apoptosis (programmed cell death) in BCR-ABL-positive cells, which leads to the inhibition of tumor growth. In addition, AP24534 has been shown to inhibit the proliferation and migration of endothelial cells, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AP24534 in lab experiments is its specificity for BCR-ABL tyrosine kinase, which reduces the likelihood of off-target effects. However, AP24534 is a relatively new drug and its long-term effects on normal cells and tissues are not well understood. In addition, the cost of AP24534 may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of AP24534. One direction is to investigate the combination of AP24534 with other drugs that target different signaling pathways in BCR-ABL-positive cells. Another direction is to study the effects of AP24534 on other types of cancer cells that express BCR-ABL tyrosine kinase. Finally, the long-term safety and efficacy of AP24534 in clinical trials should be further investigated.
Méthodes De Synthèse
The synthesis of AP24534 involves the reaction of 4-(2-amino-2-oxoethoxy)aniline with 2-biphenylcarboxylic acid chloride in the presence of a base. The resulting product is purified by column chromatography to obtain AP24534 in high yield and purity.
Applications De Recherche Scientifique
AP24534 has been extensively studied in preclinical and clinical trials for the treatment of N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide and Ph+ ALL. In vitro studies have shown that AP24534 inhibits the growth and survival of BCR-ABL-positive cells, including those that are resistant to other tyrosine kinase inhibitors. In vivo studies have demonstrated that AP24534 can induce durable responses in mouse models of N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide and Ph+ ALL.
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-20(24)14-26-17-12-10-16(11-13-17)23-21(25)19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXOIYVFOISBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]biphenyl-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.